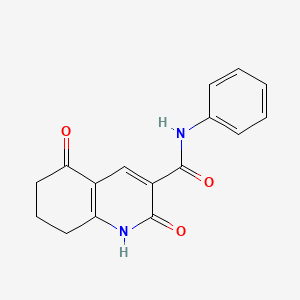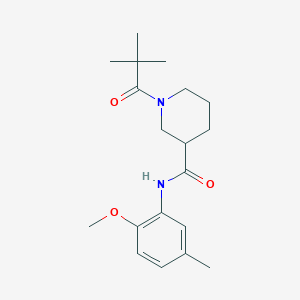![molecular formula C14H16FN3O2 B4511019 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide](/img/structure/B4511019.png)
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to “3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide” involves the condensation of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives with different phenyl acetamide derivatives possessing fluorine atoms. This process highlights the role of fluorine atoms in enhancing the antimicrobial properties of these compounds (Parikh & Joshi, 2014).
Molecular Structure Analysis
Molecular structure analysis, particularly X-ray diffraction studies, reveals that compounds in this category often crystallize in specific crystal systems with defined lattice parameters. For instance, a related compound, 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, demonstrated monoclinic system crystallization, which is crucial for understanding the compound's interaction with biological targets (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of these compounds, including their antimicrobial and anticonvulsant activities, is significantly influenced by the presence of fluorine. For instance, the introduction of fluorine atoms has been shown to enhance the antimicrobial activity of oxadiazole derivatives, underscoring the importance of fluorine in medicinal chemistry (Karthikeyan et al., 2008).
Physical Properties Analysis
The physical properties, such as solubility and melting points, are critical for the pharmacokinetic profile of these compounds. While specific data on “3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide” are not provided, related studies emphasize the importance of structural modifications, like fluorination, in altering these properties to enhance drug efficacy and stability.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the molecular structure. For example, the electron-withdrawing effect of the fluorine atom affects the chemical reactivity of oxadiazoles, making them more potent as antimicrobial agents. This property is pivotal for designing compounds with enhanced biological activity and targeted therapeutic effects (Bhat et al., 2016).
Mechanism of Action
Target of Action
The primary targets of the compound “3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide” are currently unknown. The compound belongs to the class of 1,2,4-oxadiazole derivatives , which are known to exhibit a broad spectrum of biological activities . .
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . The exact interaction of “3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide” with its targets and the resulting changes are subjects for future research.
Biochemical Pathways
1,2,4-oxadiazole derivatives are known to affect a variety of biochemical pathways . The specific pathways affected by “3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide” and their downstream effects are subjects for future research.
Result of Action
1,2,4-oxadiazole derivatives are known to have a variety of effects at the molecular and cellular level . The specific effects of “3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide” are subjects for future research.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2/c1-2-9-16-12(19)7-8-13-17-14(18-20-13)10-5-3-4-6-11(10)15/h3-6H,2,7-9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCJKDKAHYNRDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCC1=NC(=NO1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-methylcyclobutyl)acetamide](/img/structure/B4510937.png)
![2-chloro-N-[2-(tetrahydro-2-furanyl)-1H-benzimidazol-6-yl]benzamide](/img/structure/B4510945.png)
![4-fluoro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4510950.png)
![N-cyclooctyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-3-piperidinecarboxamide](/img/structure/B4510971.png)
![6-(2-chlorophenyl)-2-[2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B4510986.png)
![2-{[4-(phenylacetyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4510991.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4510999.png)
![N-[3-(aminocarbonyl)-2-methylphenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4511005.png)
![6-(2-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4511011.png)
![N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]benzamide](/img/structure/B4511015.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B4511024.png)

![4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(3-pyridinylmethyl)butanamide](/img/structure/B4511032.png)